N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide
Description
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-30(2)24-14-12-21(13-15-24)25(31-17-16-20-8-6-7-9-22(20)19-31)18-28-26(32)27(33)29-23-10-4-3-5-11-23/h6-9,12-15,23,25H,3-5,10-11,16-19H2,1-2H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUURAADMQSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCCC2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dihydroisoquinoline moiety: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline core.
Introduction of the dimethylamino phenyl group: This step involves the alkylation of the dihydroisoquinoline intermediate with a dimethylamino benzyl halide under basic conditions.
Cyclohexyl group attachment: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the intermediate.
Formation of the oxalamide linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N'-cyclohexyl-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis draws parallels between the target compound and related molecules based on structural motifs, electronic properties, and inferred applications.
Table 1: Structural and Functional Comparison
Key Findings:
Electronic Effects: The dimethylamino group in the target compound donates electrons via resonance, similar to the tetramethyl groups in [TMBSED][Oms]₂. However, the sulfonate groups in [TMBSED][Oms]₂ enhance water solubility and acidity, whereas the target’s cyclohexyl group promotes lipophilicity . Azo compounds like those in exhibit strong absorbance due to π-conjugation, whereas the target’s tetrahydroisoquinolin moiety may enable π-π stacking or cation-π interactions.
Catalytic Potential: [TMBSED][Oms]₂ acts as a Brønsted acid catalyst in thioamide synthesis, leveraging sulfonate protons . The target compound lacks acidic protons but may facilitate substrate binding via its amine and amide groups.
Solubility and Bioactivity: The cyclohexyl group in the target compound likely reduces aqueous solubility compared to [TMBSED][Oms]₂ but could improve membrane permeability in biological systems.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a carboxamide core (C=O linked to N), a cyclohexyl group, a dimethylaminophenyl moiety, and a tetrahydroisoquinoline fragment. These features enable hydrogen bonding (via the amide) and hydrophobic interactions (via aromatic and aliphatic groups), which are critical for target binding. The tetrahydroisoquinoline moiety may mimic natural alkaloids, suggesting potential interactions with neurotransmitter receptors or enzymes .
Q. What are standard protocols for synthesizing this compound?
Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-(dimethylamino)benzaldehyde with a tetrahydroisoquinoline derivative to form an imine intermediate.
- Step 2 : Reduction of the imine to a secondary amine.
- Step 3 : Amidation with cyclohexyl ethanediamide using coupling agents like HATU or EDCl. Key parameters: Solvents (DMF or dichloromethane), temperature (0–60°C), and catalysts (e.g., DMAP). Monitor purity via HPLC (>95%) .
Q. How should researchers assess the compound’s stability during storage and handling?
- Conduct accelerated stability studies under varied pH (3–9), temperatures (4°C, 25°C, 40°C), and humidity (40–75% RH).
- Use LC-MS to detect degradation products (e.g., hydrolysis of the amide bond).
- Store as a lyophilized powder at -20°C in inert atmospheres to minimize oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example, a 2³ factorial design can identify interactions between temperature, pH, and reagent stoichiometry.
- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound trisamine) to sequester reactive intermediates .
Q. How can contradictory results in biological assays (e.g., enzyme inhibition vs. cell-based activity) be resolved?
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target stabilization.
- Solubility Correction : Account for DMSO stock concentration effects by testing activity in low-DMSO (<0.1%) conditions.
- Metabolite Screening : Use hepatocyte models to rule out off-target effects from metabolic byproducts .
Q. What computational strategies are effective for predicting this compound’s mechanism of action?
- Molecular Dynamics (MD) Simulations : Simulate binding to putative targets (e.g., GPCRs or kinases) using AMBER or GROMACS. Focus on conformational changes in the tetrahydroisoquinoline moiety.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between analogs to guide SAR.
- AI-Driven Reaction Path Prediction : Use tools like ICReDD’s quantum chemical calculations to predict optimal reaction pathways for derivative synthesis .
Q. How can researchers design SAR studies to enhance selectivity against off-target proteins?
- Fragment Replacement : Systematically substitute the cyclohexyl group with smaller (methyl) or bulkier (adamantyl) fragments to probe steric effects.
- Bioisosteric Swaps : Replace the dimethylamino group with a pyrrolidine or piperazine ring to modulate basicity and hydrogen-bonding capacity.
- Crystallography : Co-crystallize analogs with target proteins (e.g., cytochrome P450 isoforms) to identify critical binding motifs .
Q. What methodologies are recommended for analyzing pharmacokinetic (PK) properties in preclinical models?
- Microsomal Stability Assays : Incubate with liver microsomes (human/rodent) to estimate metabolic clearance.
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure unbound fraction, adjusting dosing regimens accordingly.
- In Vivo PK : Administer IV/PO doses in rodents, collect serial plasma samples, and quantify via LC-MS/MS. Model data using non-compartmental analysis (NCA) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
